molecular formula C5H10N2O B12363430 5-Methyldiazinan-3-one

5-Methyldiazinan-3-one

Cat. No.: B12363430
M. Wt: 114.15 g/mol
InChI Key: IPLDZPCAKKDGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyldiazinan-3-one is a six-membered heterocyclic compound featuring a diazinanone core (two nitrogen atoms and one ketone group) with a methyl substituent at position 3. This structure places it within the broader family of diazinanes, which are characterized by their saturated six-membered rings containing two nitrogen atoms. For instance, the synthesis of related compounds like 5-aryl-1,2-thiazinan-3-one-1,1-dioxide () and benzodiazepine derivatives () highlights the importance of ring size, heteroatom arrangement, and substituent effects in determining physicochemical and biological properties.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

5-methyldiazinan-3-one

InChI

InChI=1S/C5H10N2O/c1-4-2-5(8)7-6-3-4/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

IPLDZPCAKKDGTO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyldiazinan-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopropanol with formaldehyde under mild conditions. This reaction can be carried out at ambient temperature without the need for additional components, yielding the desired product after distillation . In some cases, the presence of formic acid and heating are required to facilitate the reaction .

Industrial Production Methods

Industrial production of 5-Methyldiazinan-3-one may involve more scalable and efficient methods. One-pot synthetic routes are often preferred for their simplicity and convenience. For example, the condensation of hydrazones with aldehydes can be used to produce various diazinane derivatives . These methods are designed to maximize yield and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-Methyldiazinan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine and reducing agents like sodium borohydride . The conditions for these reactions vary depending on the desired product. For example, oxidation reactions may require elevated temperatures and specific solvents, while reduction reactions can often be carried out at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of 5-Methyldiazinan-3-one can yield various oxidized derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

5-Methyldiazinan-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyldiazinan-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties
Property 5-Methyldiazinan-3-one (Inferred) 1,2-Thiazinan-3-one-1,1-dioxide Diazepam
Molecular Weight ~128 g/mol ~200–250 g/mol 284.74 g/mol
Solubility Moderate in polar solvents Low in water Lipophilic
Stability Air-stable Sensitive to hydrolysis Photodegradable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.